(2E)-12-hydroxydodec-2-enoic acid (2E)-12-hydroxydodec-2-enoic acid (2E)-12-hydroxydodec-2-enoic acid is an omega-hydroxy fatty acid that is trans-2-dodecenoic acid in which one of the hydrogens attached to the terminal methyl group is replaced by a hydroxy group. It is an alpha,beta-unsaturated monocarboxylic acid, a straight-chain fatty acid, a hydroxy monounsaturated fatty acid and an omega-hydroxy-medium-chain fatty acid. It is functionally related to a trans-2-dodecenoic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17328040
InChI: InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h8,10,13H,1-7,9,11H2,(H,14,15)/b10-8+
SMILES:
Molecular Formula: C12H22O3
Molecular Weight: 214.30 g/mol

(2E)-12-hydroxydodec-2-enoic acid

CAS No.:

Cat. No.: VC17328040

Molecular Formula: C12H22O3

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

(2E)-12-hydroxydodec-2-enoic acid -

Specification

Molecular Formula C12H22O3
Molecular Weight 214.30 g/mol
IUPAC Name (E)-12-hydroxydodec-2-enoic acid
Standard InChI InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h8,10,13H,1-7,9,11H2,(H,14,15)/b10-8+
Standard InChI Key RILFOORPZLBCJK-CSKARUKUSA-N
Isomeric SMILES C(CCCC/C=C/C(=O)O)CCCCO
Canonical SMILES C(CCCCC=CC(=O)O)CCCCO

Introduction

Structural and Chemical Properties

Molecular Architecture

(2E)-12-Hydroxydodec-2-enoic acid is a 12-carbon fatty acid featuring a trans (E)-configured double bond between carbons 2 and 3 and a hydroxyl group at the terminal carbon (C12). Its molecular formula is C₁₂H₂₂O₃, with a molecular weight of 214.3 g/mol . The compound belongs to the class of omega-hydroxy fatty acids, which are characterized by a hydroxyl group at the methyl terminus of an aliphatic chain.

Table 1: Key Structural Features

PropertyValue
IUPAC Name(2E)-12-hydroxydodec-2-enoic acid
CAS Number13038-05-6
Molecular FormulaC₁₂H₂₂O₃
Molecular Weight214.3 g/mol
Double Bond PositionC2–C3 (E configuration)
Hydroxyl Group PositionC12

The alpha,beta-unsaturated carboxylic acid moiety introduces reactivity, enabling participation in Michael addition or polymerization reactions .

Synthesis and Production

SupplierLocation
Shenzhen Regent Biochemical TechChina
Amel Pharmatech CorporationChina
Zhengzhou Lingzhiyue TechnologyChina

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for the trans double bond (δ 5.5–6.5 ppm, coupling constant ~15 Hz) and hydroxyl proton (δ 1.5–2.5 ppm).

    • ¹³C NMR: Carboxylic carbon (δ ~170 ppm), double-bond carbons (δ ~120–130 ppm).

  • Mass Spectrometry (MS): Molecular ion peak at m/z 214.3, with fragmentation patterns indicating loss of H₂O (–18 Da) and CO₂ (–44 Da) .

Chromatographic Techniques

Reverse-phase HPLC with UV detection (λ = 200–220 nm) is suitable for purity assessment, leveraging the conjugated double bond’s absorbance .

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